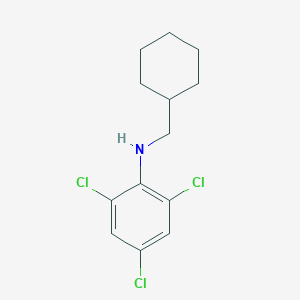

N-Cyclohexylmethyl-2,4,6-trichloroaniline

説明

N-Cyclohexylmethyl-2,4,6-trichloroaniline is a chemical compound characterized by the presence of a cyclohexylmethyl group attached to a 2,4,6-trichloroaniline core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexylmethyl-2,4,6-trichloroaniline typically involves the chlorination of aniline derivatives. One common method is the use of N-chlorosuccinimide (NCS) in acetonitrile, which facilitates the regioselective trichlorination of aniline to produce 2,4,6-trichloroaniline . This intermediate can then be further reacted with cyclohexylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorine or sulfuryl chloride. These methods require stringent control of reaction conditions and emissions due to the highly corrosive nature of the reagents involved .

化学反応の分析

Nucleophilic Substitution Reactions

The electron-withdrawing chlorine substituents on the aromatic ring activate positions for nucleophilic displacement. Key pathways include:

-

Aromatic Chlorine Replacement :

The trichloroaniline moiety may undergo substitution with nucleophiles (e.g., hydroxide, amines) under catalytic or thermal conditions. For example: Such reactions are typically facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures . -

Coupling Reactions :

The amine group can participate in Ullmann or Buchwald-Hartwig couplings to form C–N bonds with aryl halides (e.g., palladium catalysis) .

Redox Reactivity

- Reduction :

The nitro group (if present in intermediates) or aromatic chlorines may be reduced under hydrogenation conditions (e.g., H₂/Pd-C) to yield dechlorinated or amino derivatives . - Oxidation :

The cyclohexylmethyl group or aromatic ring may undergo oxidation with agents like KMnO₄ or CrO₃, though steric hindrance from the bulky substituent could limit reactivity .

Functionalization of the Amine Group

The secondary amine (–NHCH₂C₆H₁₁) is amenable to:

- Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.

- Alkylation : Further alkylation with alkyl halides under basic conditions .

Complexation and Coordination Chemistry

The amine and chlorine atoms may act as ligands for transition metals (e.g., Cu, Pd), forming complexes relevant to catalysis or material science .

Stability and Degradation

- Photodegradation : Exposure to UV light may lead to dechlorination or cleavage of the cyclohexylmethyl group .

- Hydrolysis : Susceptible to hydrolysis in acidic or alkaline conditions, yielding 2,4,6-trichloroaniline derivatives .

Hypothetical Reaction Pathways

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Nucleophilic Substitution | KOH, DMF, 80°C | Hydroxy-substituted derivative |

| Palladium-Catalyzed Coupling | Pd(OAc)₂, ligand, base | Biaryl amine derivatives |

| Hydrogenation | H₂ (1 atm), Pd/C, ethanol | Partially dechlorinated cyclohexylmethylamine |

Research Gaps and Challenges

科学的研究の応用

Applications in Organic Synthesis

-

Intermediate for Azo Dyes :

- N-Cyclohexylmethyl-2,4,6-trichloroaniline serves as a crucial intermediate in the production of azo dyes. These dyes are widely used in textiles and printing due to their vibrant colors and stability.

- Coupling Agents :

-

Pharmaceuticals :

- The compound has potential applications in the pharmaceutical industry as a precursor for various bioactive molecules. Its derivatives may exhibit antibacterial or antifungal properties, making them suitable for drug development.

Agricultural Applications

- Pesticides and Herbicides :

-

Bactericides :

- The compound's antimicrobial properties make it effective as a bactericide in agricultural settings, helping to protect crops from bacterial diseases.

Materials Science Applications

- Polymer Chemistry :

- In materials science, this compound can be used as a monomer or additive in polymer formulations to enhance thermal stability and chemical resistance.

Case Study 1: Azo Dye Production

A study demonstrated the use of this compound as an intermediate in synthesizing a specific azo dye. The reaction conditions were optimized for yield and purity, resulting in a product that met industrial standards for textile applications.

Case Study 2: Pesticide Formulation

Research on pesticide formulations highlighted the effectiveness of this compound against common agricultural pests. Field trials showed significant improvements in crop yield when treated with formulations containing this compound compared to control groups.

Safety and Environmental Considerations

While this compound has beneficial applications, it is essential to consider its safety profile. Exposure can occur through inhalation or skin contact during manufacturing or application processes. Proper handling protocols must be established to mitigate risks associated with its toxicity .

作用機序

The mechanism of action of N-Cyclohexylmethyl-2,4,6-trichloroaniline involves its interaction with molecular targets through its halogenated aromatic structure. The chlorine atoms enhance the compound’s reactivity, allowing it to interact with various biological and chemical pathways. Specific molecular targets and pathways are still under investigation.

類似化合物との比較

Similar Compounds

2,4,6-Trichloroaniline: Shares the trichloroaniline core but lacks the cyclohexylmethyl group.

2,4,6-Tribromoaniline: Similar structure with bromine atoms instead of chlorine.

Dibromochloroaniline: Contains a mix of bromine and chlorine atoms.

Uniqueness

N-Cyclohexylmethyl-2,4,6-trichloroaniline is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and physical properties compared to its analogs .

生物活性

N-Cyclohexylmethyl-2,4,6-trichloroaniline is a chlorinated aromatic amine that has garnered attention due to its potential biological activities, including cytotoxicity and mutagenicity. This article synthesizes current research findings on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from 2,4,6-trichloroaniline through the introduction of a cyclohexylmethyl group. The synthesis typically involves the chlorination of aniline followed by the introduction of the cyclohexylmethyl moiety. The preparation can be conducted using various methods including the reaction with N-chloro reagents in organic solvents .

Cytotoxicity

Research has indicated that this compound exhibits significant cytotoxic effects against various cell lines. A study evaluating its cytotoxicity on human pulmonary malignant cells (A549) and normal human foreskin fibroblasts (BJ) demonstrated varying degrees of toxicity. The half-maximal inhibitory concentration (IC50) values were determined to assess its potency:

| Compound | IC50 (A549) | IC50 (BJ) | Selectivity Index |

|---|---|---|---|

| This compound | 31.53 µM | Not significant | > 13.62 |

This data suggests that the compound exhibits a higher selectivity towards cancerous cells compared to normal cells, which is a desirable trait in anticancer drug development .

The mechanism through which this compound exerts its cytotoxic effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. The compound's structure allows it to interact with cellular components, potentially disrupting normal cellular functions and promoting apoptosis in malignant cells .

Case Studies

- Case Study on Antioxidant Activity : A recent study investigated various chlorinated compounds including this compound for their antioxidant properties. The results indicated that while some derivatives exhibited strong antioxidant activity, others like this compound showed moderate effects compared to standard antioxidants such as ascorbic acid and Trolox .

- Toxicological Assessment : A toxicological evaluation highlighted that exposure to this compound can lead to adverse effects such as respiratory distress and gastrointestinal irritation upon ingestion. The lethal dose for rats was reported to be approximately 2400 mg/kg . Furthermore, mutagenicity tests indicated that this compound did not cause significant genetic mutations in standard assays like the Ames test .

特性

IUPAC Name |

2,4,6-trichloro-N-(cyclohexylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3N/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h6-7,9,17H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQZKYIBVNTBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444146 | |

| Record name | N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177721-94-7 | |

| Record name | N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。